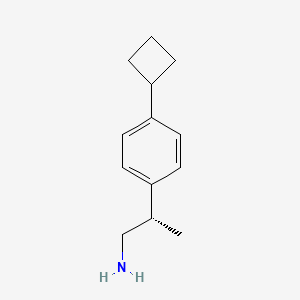
N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
作用機序
The mechanism of action of DFP-10825 involves the inhibition of protein tyrosine phosphatases, which play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting these enzymes, DFP-10825 can disrupt the signaling pathways that are involved in the development and progression of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent inhibitory activity against several protein tyrosine phosphatases, including PTP1B and TCPTP, which are involved in the regulation of insulin signaling and immune responses, respectively. The inhibition of these enzymes by DFP-10825 can lead to improved glucose metabolism and enhanced immune responses, making it a promising candidate for the treatment of diabetes and autoimmune diseases.
実験室実験の利点と制限
DFP-10825 has several advantages for use in lab experiments, including its high purity, stability, and potency. However, it also has some limitations, including its relatively high cost and limited availability. Nevertheless, the potential applications of DFP-10825 in various research fields make it a valuable tool for scientists and researchers.
将来の方向性
There are several future directions for research on DFP-10825, including its potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the precise mechanism of action of DFP-10825 and to identify its molecular targets. Additionally, the development of new synthetic strategies for the production of DFP-10825 may lead to improved yields and lower costs, making it more accessible for use in various research applications.
Conclusion:
In conclusion, DFP-10825 is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. Its potent inhibitory activity against several enzymes, anti-inflammatory and anti-tumor properties, and potential applications in the treatment of various diseases make it a promising candidate for further research and development.
合成法
DFP-10825 is synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 3,4-dimethoxyphenylacetonitrile to produce 3,4-difluoro-N-(3,4-dimethoxyphenyl)aniline. This intermediate is then treated with 2-bromo-6-(3,4-dimethoxyphenyl)pyridazine to yield the final product, DFP-10825. The synthesis method has been optimized to increase the yield and purity of DFP-10825, making it suitable for various research applications.
科学的研究の応用
DFP-10825 has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein tyrosine phosphatases, which are involved in the regulation of various cellular processes. DFP-10825 has also been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c1-27-17-7-3-12(9-18(17)28-2)16-6-8-20(25-24-16)29-11-19(26)23-13-4-5-14(21)15(22)10-13/h3-10H,11H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHJHMTUNJNEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2390291.png)





![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2390301.png)


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine](/img/structure/B2390310.png)

![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)

![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2390314.png)